Diethylstilbestrol (DES, CAS 56-53-1) is a potent, non-steroidal synthetic estrogen that historically served as a pharmaceutical but is now strictly regulated as a banned veterinary drug and endocrine disruptor. In modern scientific procurement, DES is primarily sourced as a high-purity analytical reference standard for food safety testing and environmental toxicology. Its exceptionally high binding affinity to estrogen receptors (ERα and ERβ) makes it an indispensable positive control in standardized in vitro transactivation assays, such as OECD Test Guideline 455. Furthermore, its distinct mass spectrometric fragmentation profile ensures its utility as a precise calibration standard in multiplexed LC-MS/MS workflows designed to detect trace illicit growth promoters in livestock and aquaculture matrices [1].
Substituting DES with the endogenous hormone 17β-estradiol (E2) or structurally related stilbenes like hexestrol and dienestrol compromises assay validity and regulatory compliance. In endocrine disruptor screening, DES exhibits a distinct metabolic stability and often a higher relative binding affinity to certain ER subtypes than E2, providing a more robust 'worst-case' positive control for xenoestrogen profiling [1]. In food safety and veterinary residue analysis, generic substitution is analytically impossible; DES generates unique multiple reaction monitoring (MRM) transitions during mass spectrometry that are required to differentiate it from hexestrol and dienestrol [2]. Utilizing the exact DES standard is therefore mandatory for establishing accurate limits of detection (LOD) and recovery rates in accredited screening panels.
Under OECD Test Guideline 455 for stably transfected transactivation (STTA) assays, DES is designated as a critical positive control due to its extreme potency. DES induces a positive estrogenic response at concentrations ranging from 10^-14 to 10^-8 M. In contrast, weaker reference estrogens like genistein require significantly higher concentrations (10^-12 to 10^-5 M) to achieve a positive response [1].
| Evidence Dimension | Active concentration range for positive ER transactivation |
| Target Compound Data | 10^-14 to 10^-8 M (Diethylstilbestrol) |
| Comparator Or Baseline | 10^-12 to 10^-5 M (Genistein) |
| Quantified Difference | DES is active at concentrations two orders of magnitude lower than genistein. |
| Conditions | Stably Transfected Transactivation In Vitro Assay (OECD TG 455) |
Procurement of DES is essential for validating the lower limits of sensitivity in regulatory endocrine disruptor screening assays.
In trace residue analysis, DES must be unequivocally distinguished from its structural analogs hexestrol and dienestrol. LC-MS/MS methods operating in negative ion mode demonstrate that DES yields a specific Multiple Reaction Monitoring (MRM) transition of m/z 267 -> 237. This completely differentiates it from hexestrol (m/z 269 -> 134) and dienestrol (m/z 265 -> 93) [1].
| Evidence Dimension | MRM precursor-to-product ion transitions |
| Target Compound Data | m/z 267 -> 237 (Diethylstilbestrol) |
| Comparator Or Baseline | m/z 269 -> 134 (Hexestrol) and m/z 265 -> 93 (Dienestrol) |
| Quantified Difference | Distinct mass-to-charge fragmentation pathways with no signal overlap. |
| Conditions | Negative ion mode LC-MS/MS |
Securing high-purity DES standards is mandatory to prevent false positives and ensure exact quantification in multi-analyte banned substance panels.
In competitive binding assays utilizing Atlantic croaker estrogen receptor alpha (acERα), DES demonstrated a higher relative binding affinity than the endogenous hormone 17β-estradiol (E2). The rank order of binding affinity was established as DES > ICI182780 > 17β-estradiol, proving that DES can out-compete endogenous ligands in specific aquatic models[1].
| Evidence Dimension | Relative binding affinity to acERα |
| Target Compound Data | Rank 1 (Highest affinity) |
| Comparator Or Baseline | Rank 3 (17β-estradiol) |
| Quantified Difference | DES exhibits stronger receptor binding than the endogenous baseline E2. |
| Conditions | Bacterially expressed Atlantic croaker ERα competitive binding assay |
Makes DES the optimal high-affinity reference standard for modeling severe endocrine disruption and receptor saturation in aquatic wildlife.
DES is the required positive control for validating stably transfected transactivation (STTA) assays. Its ability to trigger estrogenic responses at ultra-low concentrations (10^-14 M) ensures that in vitro screening platforms meet the sensitivity thresholds required by international regulatory bodies for detecting weak xenoestrogens [1].
As a banned growth promoter, DES must be monitored in meat, milk, and environmental water. Procurement of exact DES analytical standards is necessary to calibrate LC-MS/MS instruments, utilizing its specific m/z 267 -> 237 MRM transition to ensure accurate quantification without interference from legal or naturally occurring steroids[2].
Due to its superior binding affinity to teleost estrogen receptors compared to endogenous 17β-estradiol, DES is heavily utilized as a maximum-impact reference standard in environmental toxicology. It provides a reliable baseline for assessing the structural and functional disruptions caused by agricultural runoff and industrial effluents in aquatic ecosystems[3].
Irritant;Health Hazard;Environmental Hazard